2,2,4beta-Trimethyl-1,3-dioxolane 2,2,4beta-Trimethyl-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13834868
InChI: InChI=1S/C6H12O2/c1-5-4-7-6(2,3)8-5/h5H,4H2,1-3H3/t5-/m0/s1
SMILES:
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

2,2,4beta-Trimethyl-1,3-dioxolane

CAS No.:

Cat. No.: VC13834868

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

2,2,4beta-Trimethyl-1,3-dioxolane -

Specification

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name (4S)-2,2,4-trimethyl-1,3-dioxolane
Standard InChI InChI=1S/C6H12O2/c1-5-4-7-6(2,3)8-5/h5H,4H2,1-3H3/t5-/m0/s1
Standard InChI Key ALTFLAPROMVXNX-YFKPBYRVSA-N
Isomeric SMILES C[C@H]1COC(O1)(C)C
Canonical SMILES CC1COC(O1)(C)C

Introduction

Chemical Identification and Structural Analysis

Molecular and Structural Characteristics

The compound’s IUPAC name, 2,2,4-trimethyl-1,3-dioxolane, reflects its substitution pattern: two methyl groups at the 2-position and one methyl group at the 4-position of the dioxolane ring (Figure 1). Key identifiers include:

  • CAS Registry Number: 1193-11-9

  • Molecular Weight: 116.1583 g/mol

  • Exact Mass: 116.0837 Da

  • SMILES Notation: CC1COC(C)(C)O1

  • InChI Key: ALTFLAPROMVXNX-UHFFFAOYSA-N

The dioxolane ring adopts a puckered conformation, with bond angles and lengths consistent with typical ketal geometries. Computational models predict a dipole moment of 1.2D\approx 1.2 \, \text{D}, reflecting moderate polarity due to oxygen’s electronegativity .

Infrared (IR) Spectrum

The IR spectrum (NIST WebBook) reveals characteristic absorptions at:

  • 2975cm12975 \, \text{cm}^{-1}: C–H stretching (methyl groups)

  • 1100cm11100 \, \text{cm}^{-1}: C–O–C asymmetric stretching (dioxolane ring)

Mass Spectrum

Electron ionization mass spectrometry shows a base peak at m/z=43m/z = 43 (likely C2H3O+\text{C}_2\text{H}_3\text{O}^+) and a molecular ion peak at m/z=116m/z = 116, consistent with its molecular weight .

Synthesis and Reactivity

Synthetic Pathways

2,2,4-Trimethyl-1,3-dioxolane is synthesized via acid-catalyzed ketalization reactions. A documented method involves the condensation of glycerol with acetone under dehydrating conditions :

C3H8O2(glycerol)+C3H6O(acetone)C6H12O2(2,2,4-trimethyl-1,3-dioxolane)+H2O\text{C}_3\text{H}_8\text{O}_2 \, (\text{glycerol}) + \text{C}_3\text{H}_6\text{O} \, (\text{acetone}) \rightarrow \text{C}_6\text{H}_{12}\text{O}_2 \, (\text{2,2,4-trimethyl-1,3-dioxolane}) + \text{H}_2\text{O}

This exothermic reaction (ΔrH=3kJ/mol\Delta_r H^\circ = -3 \, \text{kJ/mol}) proceeds efficiently in the liquid phase with sulfuric acid as a catalyst .

Reactivity Profile

As a ketal, the compound exhibits stability under basic conditions but undergoes hydrolysis in acidic media to regenerate the parent ketone (acetone) and diol (glycerol). Its electron-rich oxygen atoms make it susceptible to electrophilic attacks, though detailed mechanistic studies remain sparse .

Physical and Chemical Properties

PropertyValueMethod/Reference
Boiling Point142144C142–144^\circ \text{C}Estimated (EPI Suite)
Density0.95g/cm30.95 \, \text{g/cm}^3Predicted
LogP (Octanol-Water)0.95ALogPS
Water Solubility1.2g/L1.2 \, \text{g/L}Calculated

The compound’s hydrophobicity (LogP=0.95\text{LogP} = 0.95) suggests moderate lipid solubility, aligning with its potential use in flavor encapsulation .

Applications and Industrial Relevance

While industrial applications are underexplored, the compound’s earthy, green, and potato-like odor (HMDB) positions it as a candidate for flavor and fragrance formulations . Its stability as a ketal also makes it a potential protecting group in organic synthesis, though no peer-reviewed applications have been documented.

Recent Research and Knowledge Gaps

Despite its structural interest, the compound has seen minimal research since 2018 . Key gaps include:

  • Kinetic Studies: Reaction rates under varying catalytic conditions.

  • Toxicokinetics: Absorption, distribution, and metabolism in biological systems.

  • Applications: Systematic exploration in materials science or green chemistry.

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